In-Depth Technical Guide: Physical Properties of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
In-Depth Technical Guide: Physical Properties of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the chiral amino alcohol, (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol. This compound is of significant interest in the field of organic chemistry, particularly in asymmetric synthesis, where it serves as a valuable chiral auxiliary.
Core Physical Properties
The physical characteristics of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol are crucial for its application in synthetic chemistry, influencing reaction conditions, purification methods, and overall efficiency. The key physical data is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO | [1][2] |
| Molecular Weight | 255.35 g/mol | [1][2] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 96.0 to 101.0 °C | [3] |
| Boiling Point | Not experimentally determined; predicted to be approximately 424.7 °C at 760 mmHg. | |
| Specific Rotation ([α]D) | -132° (c=1, Chloroform) | Inferred from |
Solubility Profile
| Solvent | Solubility | Rationale |
| Water | Insoluble | The molecule has a large, nonpolar hydrocarbon backbone consisting of two phenyl rings and a butyl group, which dominates its properties over the polar amino and hydroxyl groups. |
| Methanol | Soluble | The polar protic nature of methanol can engage in hydrogen bonding with the amino and hydroxyl groups of the solute. |
| Ethanol | Soluble | Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. |
| Chloroform | Soluble | As a polar aprotic solvent, chloroform can interact with the polar groups of the molecule. The specific rotation is commonly measured in this solvent. |
| Hexane | Sparingly Soluble to Insoluble | The nonpolar nature of hexane makes it a poor solvent for this polar molecule. |
Experimental Protocols
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. The following is a general protocol for determining the melting point of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol using a capillary melting point apparatus.
Materials:
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(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol sample
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Capillary tubes (sealed at one end)
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Melting point apparatus
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Mortar and pestle (if sample consists of large crystals)
Procedure:
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Sample Preparation: If the sample consists of large crystals, gently grind a small amount to a fine powder using a mortar and pestle.
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Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 2-3 mm in height.
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Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
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Heating:
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For an unknown compound, a rapid heating rate (10-20 °C/min) can be used to determine an approximate melting range.
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For a more precise measurement, set the heating rate to a slower value (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range).
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Purity Assessment: A sharp melting range (0.5-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.
Determination of Solubility
This protocol outlines a qualitative method for determining the solubility of (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in various solvents.
Materials:
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(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol sample
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Test tubes and rack
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Spatula
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A selection of solvents (e.g., water, methanol, ethanol, chloroform, hexane)
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Vortex mixer (optional)
Procedure:
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Sample Preparation: Place a small, accurately weighed amount of the solid (e.g., 10 mg) into a clean, dry test tube.
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Solvent Addition: Add a measured volume of the chosen solvent (e.g., 1 mL) to the test tube.
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Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.
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Observation: Observe the mixture against a contrasting background.
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Soluble: The solid completely dissolves, leaving a clear solution.
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Sparingly Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.
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Insoluble: The solid does not appear to dissolve.
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Documentation: Record the observations for each solvent tested. For a more quantitative assessment, a gravimetric method could be employed where a saturated solution is prepared, the solvent is evaporated, and the mass of the dissolved solid is determined.
Application in Asymmetric Synthesis
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol is widely utilized as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a chemical reaction to favor the formation of one enantiomer over the other.
The general workflow for using a chiral auxiliary like (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol in an asymmetric alkylation is depicted in the diagram below.
Caption: General workflow of asymmetric alkylation using a chiral auxiliary.
In this process, the chiral auxiliary is first attached to a prochiral substrate. The steric bulk of the diphenylmethyl group and the specific stereochemistry of the auxiliary then direct the approach of an incoming electrophile in a subsequent reaction (e.g., alkylation), leading to the preferential formation of one diastereomer. Finally, the chiral auxiliary is cleaved from the product, yielding the desired enantiomerically enriched compound and allowing for the recovery and reuse of the auxiliary.
